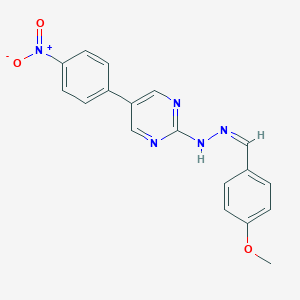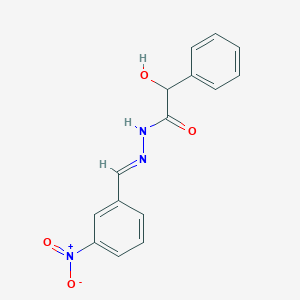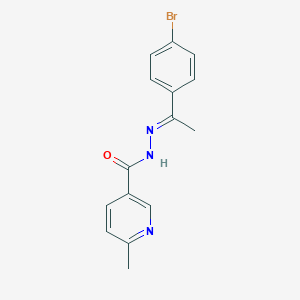
4-Methoxybenzaldehyde (5-{4-nitrophenyl}-2-pyrimidinyl)hydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxybenzaldehyde (5-{4-nitrophenyl}-2-pyrimidinyl)hydrazone is a chemical compound that has been studied for its potential applications in scientific research. This compound is commonly referred to as MPNPH and is a hydrazone derivative of 4-methoxybenzaldehyde. MPNPH has been found to have potential as a therapeutic agent for various diseases due to its unique chemical properties.
Mechanism of Action
The mechanism of action of MPNPH involves its ability to induce apoptosis or programmed cell death in cancer cells. MPNPH has been found to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. This inhibition leads to the accumulation of DNA damage and ultimately triggers the apoptotic pathway in cancer cells.
Biochemical and Physiological Effects:
MPNPH has been found to have several biochemical and physiological effects in various cell types. In cancer cells, MPNPH induces apoptosis and inhibits cell proliferation. In addition, MPNPH has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Furthermore, MPNPH has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the primary advantages of using MPNPH in laboratory experiments is its ability to induce apoptosis in cancer cells. This property makes MPNPH a useful tool in studying the mechanisms of programmed cell death and its potential as a therapeutic target for cancer. However, one of the limitations of using MPNPH is its potential toxicity and side effects. Therefore, careful consideration of the concentration and duration of treatment is necessary to avoid unwanted effects.
Future Directions
There are several future directions for research involving MPNPH. One potential area of research is the development of more efficient synthesis methods for MPNPH. In addition, further studies are needed to determine the optimal concentration and duration of treatment for MPNPH in various cell types. Furthermore, the potential of MPNPH as a therapeutic agent for neurodegenerative diseases and its underlying mechanisms of action require further investigation. Overall, MPNPH has shown promise as a potential therapeutic agent for various diseases, and further research is needed to fully understand its potential applications.
Synthesis Methods
The synthesis of MPNPH can be achieved through a multistep process involving the reaction between 4-methoxybenzaldehyde and 4-nitrophenylhydrazine. The resulting intermediate is then reacted with 2-chloropyrimidine to obtain MPNPH. The reaction conditions and purification methods used in the synthesis of MPNPH are critical in obtaining a high yield and purity of the final product.
Scientific Research Applications
MPNPH has been the subject of several scientific studies due to its potential applications in various fields. One of the primary areas of research involves its use as a potential therapeutic agent for cancer. MPNPH has been found to exhibit cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer. Other areas of research include its potential as an anti-inflammatory agent and its use in the treatment of neurodegenerative diseases.
properties
Molecular Formula |
C18H15N5O3 |
|---|---|
Molecular Weight |
349.3 g/mol |
IUPAC Name |
N-[(Z)-(4-methoxyphenyl)methylideneamino]-5-(4-nitrophenyl)pyrimidin-2-amine |
InChI |
InChI=1S/C18H15N5O3/c1-26-17-8-2-13(3-9-17)10-21-22-18-19-11-15(12-20-18)14-4-6-16(7-5-14)23(24)25/h2-12H,1H3,(H,19,20,22)/b21-10- |
InChI Key |
WDRJYFNMFAFTKY-FBHDLOMBSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=N\NC2=NC=C(C=N2)C3=CC=C(C=C3)[N+](=O)[O-] |
SMILES |
COC1=CC=C(C=C1)C=NNC2=NC=C(C=N2)C3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
COC1=CC=C(C=C1)C=NNC2=NC=C(C=N2)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(4-Bromophenyl)-2-[(2-chlorophenyl)hydrazono]-3-oxopropanenitrile](/img/structure/B274160.png)


![N'-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]adamantane-1-carbohydrazide](/img/structure/B274170.png)


![N'-[1-(4-bromophenyl)ethylidene]-1-adamantanecarbohydrazide](/img/structure/B274175.png)


![5-[4-(Dimethylamino)benzylidene]-3-(4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B274186.png)
![N-[(4-chlorophenyl)(dimethylamino)methylene]-4-methylbenzenesulfonamide](/img/structure/B274189.png)


